molecular formula C11H17NO2 B13608664 (r)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol

Cat. No.: B13608664
M. Wt: 195.26 g/mol
InChI Key: UUFUGTYTUMYUFN-JTQLQIEISA-N
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Description

®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxyphenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-isopropoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 2-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and isocyanates are used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of 2-isopropoxybenzaldehyde or 2-isopropoxybenzoic acid.

    Reduction: Formation of various alcohols and amines.

    Substitution: Formation of amides, ureas, and carbamates.

Scientific Research Applications

Chemistry

    Catalysis: ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the isopropoxy group, making it less hydrophobic.

    2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.

Uniqueness

®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and influences its interactions with molecular targets. This makes it a valuable compound for specific applications in catalysis, drug development, and material science.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8,10,13H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

UUFUGTYTUMYUFN-JTQLQIEISA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1[C@H](CO)N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(CO)N

Origin of Product

United States

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